3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structureThe compound’s molecular formula is C17H23NO4, and it has a molecular weight of 305.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[311]heptane-1-carboxylic acid involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of strong bases, protecting groups, and various organic solvents .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness
What sets 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is its phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can offer unique properties not found in its analogs .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(13-7-5-4-6-8-13)9-18(10-17,12-19)14(20)21/h4-8H,9-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSVIVSRKOMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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